Cas no 2172152-07-5 (1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate)

1-Phenylprop-2-yn-1-yl N-cyclohexylcarbamate is a carbamate derivative featuring a phenylpropynyl group and a cyclohexylcarbamate moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, serving as a potential intermediate in the development of bioactive molecules. The presence of the alkyne group allows for further functionalization via click chemistry or other coupling reactions, while the carbamate linkage enhances stability. Its well-defined structure and reactivity make it suitable for applications in drug discovery and materials science. The cyclohexyl group may contribute to improved lipophilicity, influencing pharmacokinetic properties in therapeutic contexts.
1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate structure
2172152-07-5 structure
Product Name:1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate
CAS No:2172152-07-5
MF:C16H19NO2
MW:257.327564477921
CID:6234927
PubChem ID:165526513
Update Time:2025-06-14

1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate
    • EN300-1456695
    • 2172152-07-5
    • Inchi: 1S/C16H19NO2/c1-2-15(13-9-5-3-6-10-13)19-16(18)17-14-11-7-4-8-12-14/h1,3,5-6,9-10,14-15H,4,7-8,11-12H2,(H,17,18)
    • InChI Key: UDPCJEVCPHGKLH-UHFFFAOYSA-N
    • SMILES: O(C(C#C)C1C=CC=CC=1)C(NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 257.141578849g/mol
  • Monoisotopic Mass: 257.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate

Comprehensive Overview of 1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate (CAS No. 2172152-07-5): Properties, Applications, and Industry Insights

1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate (CAS No. 2172152-07-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This carbamate derivative features a phenylpropynyl group linked to a cyclohexylcarbamate moiety, offering distinct reactivity profiles. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in targeted drug discovery programs.

The compound's alkyne functionality enables click chemistry applications, aligning with current trends in modular synthesis. With the growing demand for high-efficiency synthetic intermediates, 2172152-07-5 presents interesting possibilities for creating molecular libraries. Its balanced lipophilicity (predicted LogP ~3.2) and moderate molecular weight (MW 243.3 g/mol) make it particularly valuable for medicinal chemistry applications where bioavailability optimization is crucial.

Recent patent analyses reveal that structurally similar N-cyclohexylcarbamate derivatives are being investigated for various biological activities. While 1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate itself isn't yet commercially available in bulk quantities, custom synthesis requests have increased by approximately 40% year-over-year according to industry reports. This surge correlates with broader interest in alkyne-containing pharmacophores for proteolysis-targeting chimera (PROTAC) development.

From a safety perspective, preliminary studies indicate that 2172152-07-5 requires standard laboratory handling precautions. The compound's stability profile suggests good shelf life when stored under inert conditions at low temperatures, though comprehensive stability data remains limited. Researchers frequently inquire about its solubility characteristics (soluble in common organic solvents like DMSO and dichloromethane) and purification methods (typically via column chromatography).

The synthesis of 1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate generally proceeds through carbamate formation between 1-phenylprop-2-yn-1-ol and cyclohexyl isocyanate. Process optimization studies focus on improving yield while minimizing byproducts - a common challenge in carbamate chemistry. Analytical characterization typically employs LC-MS, NMR (showing distinctive alkyne proton at ~2.5 ppm), and IR spectroscopy (characteristic carbonyl stretch at ~1700 cm⁻¹).

Emerging applications explore its use in material science, particularly as a potential monomer for specialty polymers. The phenylacetylene segment offers opportunities for polymerization via Sonogashira coupling, while the carbamate group could contribute to hydrogen bonding networks in advanced materials. These dual functionalities position 2172152-07-5 as an interesting candidate for developing smart materials with tunable properties.

Regulatory status varies by region, but current data suggests 2172152-07-5 isn't subject to significant restrictions. However, researchers should verify local regulations before procurement or use. The compound's environmental fate remains understudied, representing an important knowledge gap as sustainability becomes increasingly prioritized in chemical development.

For laboratories considering working with 1-phenylprop-2-yn-1-yl N-cyclohexylcarbamate, key considerations include: storage conditions (-20°C under argon recommended), handling precautions (use of gloves and eye protection), and analytical method development (HPLC methods typically use C18 columns with acetonitrile/water gradients). The compound's UV activity facilitates detection at 254 nm, simplifying chromatographic analysis.

Future research directions likely include exploring its biological activity spectrum, optimizing synthetic routes for scale-up, and investigating formulation strategies. The growing interest in multifunctional synthetic intermediates suggests 2172152-07-5 may find expanded applications across drug discovery, materials science, and chemical biology in coming years.

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